1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester typically involves multiple steps. One common method involves the bromination of a pyrrolo[2,3-b]pyridine derivative, followed by sulfonylation and esterification reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the best results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of related compounds and their potential as drug candidates.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:
- 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 1-Benzenesulfonyl-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester .
Uniqueness
What sets 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C16H13BrN2O4S |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
methyl 1-(benzenesulfonyl)-2-(bromomethyl)pyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H13BrN2O4S/c1-23-16(20)14-12-8-5-9-18-15(12)19(13(14)10-17)24(21,22)11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
InChI Key |
HAQHWBLWFFJVQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3)CBr |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.